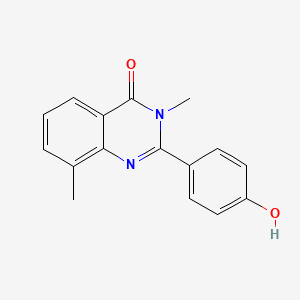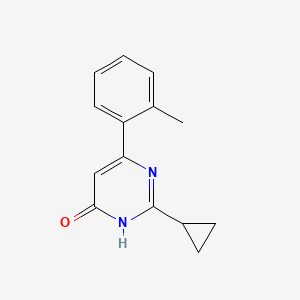
2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol, often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Other methods involve the use of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic compound, attached to a cyclopropyl group and an o-tolyl group.Chemical Reactions Analysis
Pyrimidines, including this compound, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Synthesis and Chemical Transformations
Research has revealed methods for synthesizing novel functional derivatives of pyrimidin-4(3H)-one, which include structures similar to "2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol". These derivatives are synthesized from 2-(2,6-dihalophenyl)acetonitriles and have potential applications in medicinal chemistry, particularly as analogs of experimental anti-HIV agents (I. Novakov et al., 2017).
Antimalarial Research
Derivatives similar to "this compound" have been explored for their potential as antimalarial agents. A study on the scaffold hopping of antimalarial 2-aminothieno[3,2-d]pyrimidin-4-one scaffold identified new series that could serve as potential antimalarial agents. This research underscores the versatility of pyrimidin-4-ol derivatives in developing novel therapeutics (Romain Mustière et al., 2021).
Anti-Inflammatory and Analgesic Activities
Several studies have synthesized pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. These compounds, including derivatives similar to "this compound", have shown promising results in preclinical evaluations, suggesting their potential in developing new treatments for inflammation and pain (S. Sondhi et al., 2009).
Optical and Electronic Properties
Research into the structural, electronic, and optical properties of pyrimidine derivatives has also been conducted. These studies explore the potential applications of these compounds in nonlinear optics (NLO) and other fields requiring materials with specific electronic characteristics. For instance, thiopyrimidine derivatives have been analyzed for their NLO properties, suggesting the utility of pyrimidin-4-ol derivatives in optoelectronic applications (A. Hussain et al., 2020).
Cyclin-Dependent Kinase Inhibition
Another significant area of research involving "this compound" derivatives is their investigation as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. These studies aim to develop novel cancer therapies by selectively inhibiting CDKs, demonstrating the compound's relevance in oncology (P. Toogood et al., 2005).
properties
IUPAC Name |
2-cyclopropyl-4-(2-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-4-2-3-5-11(9)12-8-13(17)16-14(15-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDZCIMEGWPAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
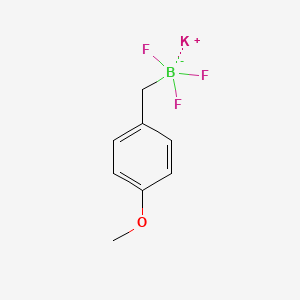



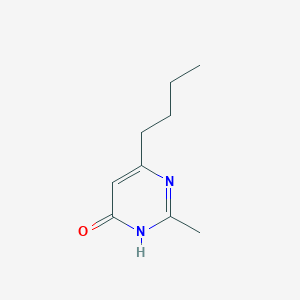

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
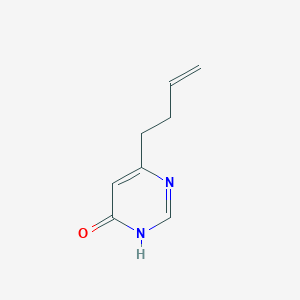

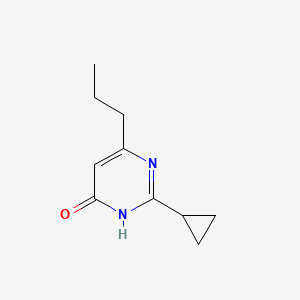
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
